molecular formula C9H9ClN2O2 B581383 2-Chloro-3-(dimethoxymethyl)isonicotinonitrile CAS No. 1186310-98-4

2-Chloro-3-(dimethoxymethyl)isonicotinonitrile

Cat. No. B581383
CAS RN: 1186310-98-4
M. Wt: 212.633
InChI Key: GJWYBPKJLNAJEQ-UHFFFAOYSA-N
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Description

2-Chloro-3-(dimethoxymethyl)isonicotinonitrile is a chemical compound with the empirical formula C9H9ClN2O2 . It has a molecular weight of 212.63 . This compound is used in various scientific research, with applications ranging from pharmaceutical synthesis to material science.


Molecular Structure Analysis

The SMILES string for 2-Chloro-3-(dimethoxymethyl)isonicotinonitrile is COC(OC)c1c(Cl)nccc1C#N . This notation provides a way to represent the structure of the molecule in a text format.


Physical And Chemical Properties Analysis

2-Chloro-3-(dimethoxymethyl)isonicotinonitrile is a solid at room temperature . Its molecular weight is 212.63 , and its empirical formula is C9H9ClN2O2 .

Scientific Research Applications

Multicomponent Reactions and Functional Group Conversion

One significant application of similar nitrile compounds involves their use in multicomponent reactions, such as the Ugi, Passerini, and Ugi-Smiles reactions. These compounds act as neutral, nucleophilic equivalents of COOH, facilitating the transformation into a variety of carboxylic acid derivatives. This versatile application showcases the potential of nitriles in synthesizing highly functionalized organic molecules, offering a straightforward pathway to diverse chemical structures (Kreye, Westermann, & Wessjohann, 2007).

Regioselective Nucleophilic Substitution

Research on nitriles also highlights their role in regioselective nucleophilic substitution reactions. For example, certain nitrile compounds undergo selective reactions leading to the formation of structurally complex and functionally rich products. These outcomes emphasize the importance of nitriles in achieving regioselectivity, an essential aspect of synthetic organic chemistry that ensures the precise modification of molecules (Dyadyuchenko et al., 2021).

Oxidation to Isocyanates

Nitriles can be efficiently oxidized to isocyanates, a class of highly reactive compounds with numerous applications in the production of polymers, pharmaceuticals, and agrochemicals. This oxidation process, catalyzed by trifluoroacetic anhydride using DMSO, is notable for its simplicity and the high purity of the resulting isocyanates. The ability to directly utilize or isolate these isocyanates opens up new avenues in material science and drug development (Le & Ganem, 2011).

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed . It’s also classified under storage class code 11, which refers to combustible solids . The compound has a WGK classification of 3, indicating high hazard to water .

properties

IUPAC Name

2-chloro-3-(dimethoxymethyl)pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O2/c1-13-9(14-2)7-6(5-11)3-4-12-8(7)10/h3-4,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJWYBPKJLNAJEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=C(C=CN=C1Cl)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674052
Record name 2-Chloro-3-(dimethoxymethyl)pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(dimethoxymethyl)isonicotinonitrile

CAS RN

1186310-98-4
Record name 2-Chloro-3-(dimethoxymethyl)-4-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186310-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3-(dimethoxymethyl)pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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